[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate
Overview
Description
This compound is a synthetic molecule with potential applications in various fields1. However, the exact details and specific applications of this compound are not readily available in the literature1.
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the available resources1. However, it likely involves the reaction of the appropriate oxolan derivative with 4-chlorobenzoic acid or its derivatives1.
Molecular Structure Analysis
The molecular structure of this compound includes a oxolan ring substituted with chlorobenzoyl groups and a 4-chlorobenzoate group1. The exact three-dimensional structure would depend on the specific stereochemistry at the 2, 3, 4, and 5 positions of the oxolan ring1.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources1. However, given its structure, it could potentially undergo reactions typical of esters and halogenated aromatic compounds1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources1. However, based on its structure, it is likely to be a solid at room temperature and relatively stable under normal conditions1.
Scientific Research Applications
Analytical Techniques and Pharmaceutical Applications
Methodical Insights into Analytical Techniques for Anti-Diabetic Drugs (Danao, 2021): This review focuses on sophisticated analytical methods for the quantitative analysis of Empagliflozin, a drug with a complex structure somewhat analogous to the specified compound. The paper highlights the significance of high-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UPLC) among other techniques, suggesting these methods could be applicable for analyzing the specified compound in pharmaceutical products.
Environmental and Toxicological Research
Sorption of Phenoxy Herbicides to Soil and Minerals (Werner, Garratt, Pigott, 2012): This research provides insights into how compounds similar in structure to phenoxy herbicides interact with environmental matrices, such as soil and organic matter. Understanding the environmental behavior of complex chlorinated compounds can inform studies on the persistence, mobility, and potential environmental impact of the specified chemical.
Antimicrobial and Antitumor Activity
Occurrence and Toxicity of Antimicrobial Triclosan (Bedoux, Roig, Thomas, Dupont, Bot, 2012): This review outlines the environmental occurrence, toxicity, and degradation of triclosan, an antimicrobial agent. The findings could guide research into the antimicrobial applications of the specified compound, considering its structural complexity and potential for environmental persistence and transformation.
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources1. As with any chemical, appropriate precautions should be taken when handling and storing this compound1.
Future Directions
The potential future directions for research and applications involving this compound are not specified in the available resources1. Given its complex structure, it could potentially be of interest in fields such as medicinal chemistry or materials science1.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field would be necessary.
properties
IUPAC Name |
[(2R,3R,4R,5R)-5-chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl4O7/c27-17-7-1-14(2-8-17)24(31)34-13-20-21(36-25(32)15-3-9-18(28)10-4-15)22(23(30)35-20)37-26(33)16-5-11-19(29)12-6-16/h1-12,20-23H,13H2/t20-,21-,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSIQHWHHLLPV-ODAXIHTASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@H](O2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-2-Chloro-5-(((4-chlorobenzoyl)oxy)methyl)tetrahydrofuran-3,4-diyl bis(4-chlorobenzoate) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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